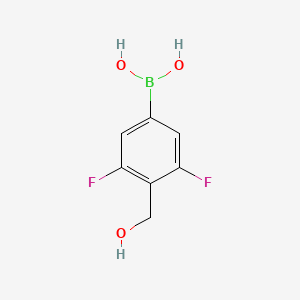
2-Piperazin-1-ylmethyl-3H-quinazolin-4-one
説明
2-Piperazin-1-ylmethyl-3H-quinazolin-4-one is a biochemical used for proteomics research . It has a molecular formula of C13H16N4O and a molecular weight of 244.3 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of this compound is complex, and detailed analysis would require specific tools and databases . The InChI code for this compound is 1S/C13H16N4O/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17/h1-4,14H,5-9H2,(H,15,16,18) .Chemical Reactions Analysis
Quinazolinones, such as this compound, are promising compounds with a wide range of biological activities . They are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals . Various modifications to the substitutions around the quinazolinone system can significantly change their biological activity due to changes in their physicochemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 244.3 and a molecular formula of C13H16N4O . More detailed properties would require specific laboratory analysis.科学的研究の応用
Medicinal Chemistry and Biological Activities
Quinazoline derivatives, including 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one, have been the subject of extensive study due to their significant biological activities. These compounds are key in developing novel medicinal agents due to their stability and potential for bioactivity enhancement upon modification. Quinazoline-4(3H)-ones and their derivatives are recognized for their antibacterial properties against various bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Their development challenges, notably solubility issues, underscore the ongoing efforts to improve bioavailability and combat antibiotic resistance (Tiwary et al., 2016).
Anti-cancer Properties
Quinazoline derivatives have also shown promising anti-cancer properties, particularly against colorectal cancer. These compounds interfere with cancer cell growth by affecting the expression of genes and proteins crucial for tumor progression, targeting receptor tyrosine kinases, epidermal growth factor receptors, and other significant pathways. The versatility of the quinazoline nucleus allows for the development of new anti-colorectal cancer agents with favorable pharmacokinetic profiles, highlighting its potential as a foundation for future cancer therapies (Moorthy et al., 2023).
Optoelectronic Materials
Beyond their medicinal applications, quinazoline and its derivatives have been investigated for their use in optoelectronic materials. These compounds have been incorporated into π-extended conjugated systems, proving valuable for developing novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The flexibility of quinazoline and pyrimidine fragments in creating electroluminescent properties and nonlinear optical materials demonstrates the broad utility of these heterocyclic compounds in various technological applications (Lipunova et al., 2018).
Antiviral Research
Quinoline, quinoxaline, and quinazoline derivatives have also been explored for their antiviral activities, showing significant potential in designing effective antiviral drugs. The broad spectrum of benzazines, including quinazoline derivatives, offers promising avenues for developing novel therapeutics against various viral infections, underscoring the versatility and potential of these compounds in antiviral research (Mochulskaya et al., 2021).
特性
IUPAC Name |
2-(piperazin-1-ylmethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17/h1-4,14H,5-9H2,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFJHMZAAZCLKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid](/img/structure/B1418032.png)
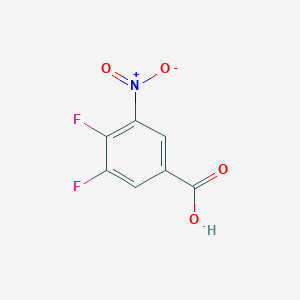
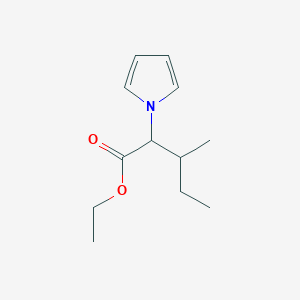




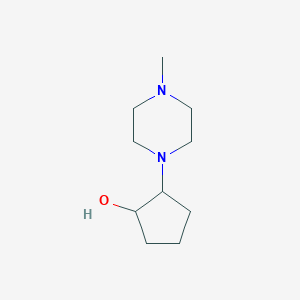

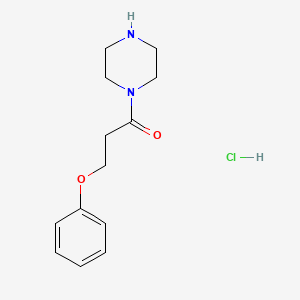

![5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole](/img/structure/B1418052.png)
